molecular formula C6H6ClNO B096853 3-Amino-4-chlorophenol CAS No. 16026-77-0

3-Amino-4-chlorophenol

Cat. No.: B096853
CAS No.: 16026-77-0
M. Wt: 143.57 g/mol
InChI Key: FWUALUHYKLDYAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-chlorophenol is an organic compound with the molecular formula C6H6ClNO. It is a derivative of phenol, where the hydroxyl group is substituted with an amino group at the third position and a chlorine atom at the fourth position. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .

Biochemical Analysis

Biochemical Properties

It is known that chlorophenolic compounds, which include 3-Amino-4-chlorophenol, can interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

It is known that chlorophenolic compounds can have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that chlorophenolic compounds can undergo changes over time, including stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of chlorophenolic compounds can vary with dosage, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that chlorophenolic compounds can be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

It is known that chlorophenolic compounds can interact with transporters and binding proteins, influencing their localization or accumulation .

Subcellular Localization

It is known that chlorophenolic compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Amino-4-chlorophenol can be synthesized through several methods. One common method involves the photochemical decomposition of 2,5-dichloroaniline. This process typically requires specific light wavelengths and controlled reaction conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of 4-chlorophenol with ammonia under acidic conditions. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-chlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Amino-4-chlorophenol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 4-Amino-3-chlorophenol
  • 2-Amino-4-chlorophenol
  • 2-Chloro-4-aminophenol

Comparison: 3-Amino-4-chlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and interaction profiles, making it suitable for specific applications in organic synthesis and pharmaceuticals .

Properties

IUPAC Name

3-amino-4-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWUALUHYKLDYAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408020
Record name 3-Amino-4-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16026-77-0
Record name 3-Amino-4-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-4-chlorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 4-chloro-3-nitrophenol (2.67 g, 15.4 mmol) in methanol (30 ml) is stirred for 24 h under a hydrogen atmosphere in the presence of a catalytic amount of Pd/C. After this time, the reaction mixture is filtered through Celite and then concentrated. It is purified by flash chromatography with a mixture (95/5/1) and then (90/9/1) of dichloromethane/methanol/aqueous ammonia.
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A 100-mL round bottomed flask equipped with a magnetic stir bar was charged with 4-chloro-3-nitrophenol (6.0 g, 34.6 mmol) and acetic acid (60 mL). Iron powder (325 mesh) (19.31 g, 346 mmol) was added, and the mixture was heated at 100° C. for 30 min. The mixture was cooled to room temperature and diluted with water (40 mL). The mixture was then filtered through a pad of Celite and rinsed with water. The filtrate was then extracted with ethyl acetate, and the combined extracts were concentrated under reduced pressure. Heptane (ca. 100 mL) was added to the filtrate and then removed under reduced pressure in order to remove residual acetic acid and water. This was repeated. The residue was dissolved in acetonitrile and concentrated under reduced pressure. The resulting solid was suspended in heptane and concentrated under reduced pressure to afford 3-amino-4-chlorophenol (4.38 g, 88%) as a pale purple/amber solid. MS (ESI, pos. ion) m/z 144 [M+1].
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
19.31 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4-chlorophenol
Reactant of Route 2
3-Amino-4-chlorophenol
Reactant of Route 3
Reactant of Route 3
3-Amino-4-chlorophenol
Reactant of Route 4
Reactant of Route 4
3-Amino-4-chlorophenol
Reactant of Route 5
Reactant of Route 5
3-Amino-4-chlorophenol
Reactant of Route 6
Reactant of Route 6
3-Amino-4-chlorophenol
Customer
Q & A

A: 3-Amino-4-chlorophenol demonstrated potent inhibitory activity against both Neisseria gonorrhoeae carbonic anhydrase (NgCAα) and Vibrio cholerae carbonic anhydrase (VchCAα). With KI values of 0.7–1.2 µM against VchCAα and 1.7 µM against NgCAα, it stood out as one of the most effective inhibitors among the tested phenols and phenolic acids []. This highlights its potential as a lead compound for developing novel antibacterial agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.